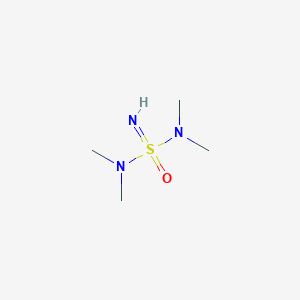
4-Azido-2-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-2-methylbenzonitrile is a chemical compound composed of nitrogen, carbon, and hydrogen with the chemical formula C8H6N4. This compound contains an azide group, making it highly reactive and useful in various scientific experiments. The presence of the azide group imparts unique properties to the compound, making it a valuable reagent in organic synthesis and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the azidonation of 2-methylbenzonitrile using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2) . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of 4-Azido-2-methylbenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and recyclable catalysts can enhance the efficiency and scalability of the process . Safety measures are crucial due to the highly reactive nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions
4-Azido-2-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as triphenylphosphine (PPh3).
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or tosylates in the presence of a base.
Cycloaddition Reactions: Catalysts such as copper(I) iodide (CuI) and solvents like dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents like triphenylphosphine (PPh3) and solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Various substituted benzonitriles.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: 2-methylbenzonitrile amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Azido-2-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions.
Biology: Employed in bioconjugation techniques to label biomolecules with azide groups for imaging and tracking.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Azido-2-methylbenzonitrile primarily involves the reactivity of the azide group. . This reaction is highly efficient and selective, making it a valuable tool in various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as bioconjugation or drug synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azidobenzonitrile: Similar structure but lacks the methyl group.
2-Azido-4-methylbenzonitrile: Similar structure with different positioning of the azide group.
4-Azido-2-fluorobenzonitrile: Contains a fluorine atom instead of a methyl group.
Uniqueness
4-Azido-2-methylbenzonitrile is unique due to the presence of both the azide and methyl groups, which can influence its reactivity and properties. The methyl group can provide steric hindrance and electronic effects that differentiate it from other azido compounds .
Eigenschaften
Molekularformel |
C8H6N4 |
|---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
4-azido-2-methylbenzonitrile |
InChI |
InChI=1S/C8H6N4/c1-6-4-8(11-12-10)3-2-7(6)5-9/h2-4H,1H3 |
InChI-Schlüssel |
GFVIHTZCBOVQRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=[N+]=[N-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine](/img/structure/B13610817.png)


![Potassium {1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}trifluoroboranuide](/img/structure/B13610823.png)


![rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B13610829.png)
